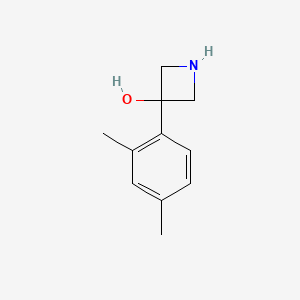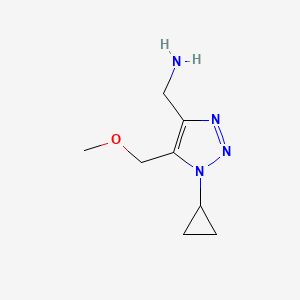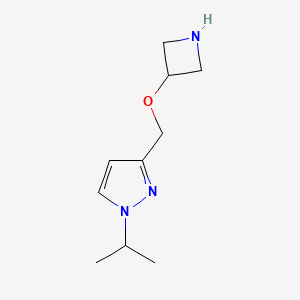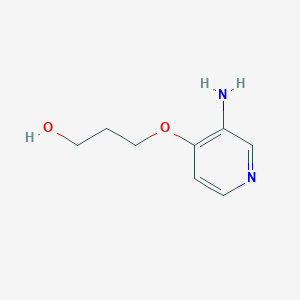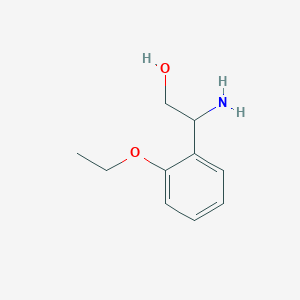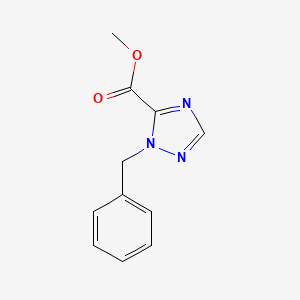
methyl1-benzyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium azide in a solvent such as acetonitrile or dimethylformamide, followed by the addition of methyl propiolate . The reaction mixture is typically stirred at room temperature for 24 hours, and the product is isolated by adding water and extracting with an organic solvent .
Industrial Production Methods
Industrial production of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound lacks the benzyl group, which can significantly alter its chemical and biological properties.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound contains additional heterocyclic rings, which can enhance its biological activity.
The uniqueness of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 2-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-13-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
DWXPLHJOSRKBEY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=NN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
